DL-LEUCINE (1-13C)

Metabolic Tracing Control Experiments Isotope Dilution

For bioanalytical labs requiring matrix-effect correction per FDA/EMA guidelines, DL-Leucine (1-13C) is the preferred LC-MS/MS internal standard. Its singular [13C]carboxyl label avoids the chromatographic separation artifacts of deuterated standards, while the racemic form ensures coverage of D/L targets. Ideal for PK/TK studies and multi-tracer protocols where +1 Da mass shift distinguishes leucine kinetics without altering physicochemical properties. Assay-ready with 99 atom% 13C enrichment.

Molecular Formula
Molecular Weight 132.17
Cat. No. B1580055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-LEUCINE (1-13C)
Molecular Weight132.17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Leucine (1-13C) as a Carbon-13 Tracer and Analytical Internal Standard


DL-Leucine (1-13C), also known as (±)-2-amino-4-methyl(1-13C)pentanoic acid, is a stable isotope-labeled, racemic mixture of the essential branched-chain amino acid leucine . It is distinguished by the site-specific incorporation of a single carbon-13 atom at the carboxyl (C1) position, a modification that minimally alters its physicochemical properties (a mass shift of +1 Da) while providing a distinct isotopic signature for precise tracking in biological systems . This compound serves as a critical tool in two primary domains: first, as an isotopically labeled internal standard for the accurate quantification of leucine in complex biological matrices via mass spectrometry [1]; and second, as a metabolic tracer for investigating protein synthesis, degradation, and amino acid oxidation kinetics in vivo [2].

Why Unlabeled Leucine or Other Isotopic Variants Cannot Substitute for DL-Leucine (1-13C)


In both tracer kinetic studies and analytical quantification, generic substitution with unlabeled leucine or alternative isotopic forms (e.g., 13C6, 15N, 2H) is precluded by distinct methodological and analytical constraints. For quantitative mass spectrometry, the use of an unlabeled internal standard introduces matrix effects and ionization variability that cannot be corrected, leading to inaccurate measurements [1]. For metabolic tracing, substituting L-[1-13C]leucine with other isotopic variants alters kinetic calculations due to differences in isotopic enrichment, metabolic fate, or the need for multi-tracer protocols [2]. The following evidence demonstrates that the specific properties of DL-Leucine (1-13C)—its racemic nature, single 13C label, and specific site of incorporation—confer unique advantages that are not replicated by closely related compounds [3].

Quantitative Evidence for the Differentiated Use of DL-Leucine (1-13C)


Racemic DL-Leucine (1-13C) as a Non-Biologically Active Control

Unlike L-[1-13C]leucine, which is the physiologically active enantiomer and actively participates in mammalian protein synthesis, DL-Leucine (1-13C) is a racemic mixture containing equal parts of the D- and L-isomers. The D-isomer is not utilized for protein synthesis in higher eukaryotes, making the racemic mixture an ideal non-metabolizable tracer for quantifying total leucine mass without perturbing endogenous metabolic fluxes [1]. In tracer studies, the use of L-[1-13C]leucine requires complex kinetic modeling to account for its incorporation into and release from body protein pools [2]. The racemic mixture provides a simpler, more direct measure of leucine appearance and disappearance rates when the goal is to assess whole-body leucine flux or to use leucine as a general amino acid tracer [3].

Metabolic Tracing Control Experiments Isotope Dilution

Quantitative LC-MS/MS Accuracy with DL-Leucine (1-13C) as an Internal Standard

The accuracy and precision of quantitative bioanalysis by LC-MS/MS are critically dependent on the internal standard (IS) used. Regulatory guidelines (e.g., FDA, EMA) specify that analytical methods should achieve accuracy within ±15% (or ±20% at the LLOQ) of the nominal concentration [1]. Studies have demonstrated that the use of a structurally identical stable isotope-labeled internal standard (SIL-IS), such as a 13C- or 15N-labeled analog of the analyte, is essential to meet these criteria [2]. Specifically, 13C-labeled IS are often preferred over deuterium (2H)-labeled IS because 2H labels can undergo hydrogen-deuterium exchange or exhibit chromatographic isotope effects that introduce variability and bias [3]. DL-Leucine (1-13C), with a single 13C atom at the carboxyl position, provides a mass shift of +1 Da, which is sufficient for MS resolution while minimizing the risk of isotopic interference or altered chromatographic behavior compared to the unlabeled analyte.

LC-MS/MS Bioanalysis Isotope Dilution Method Validation

Metabolic Fate of Dietary [1-13C]Leucine Quantifies Protein Utilization

The metabolic fate of dietary leucine, and by extension whole-body protein metabolism, can be precisely quantified using [1-13C]leucine. In a controlled human study, subjects ingested meals containing intrinsically labeled casein (with L-[1-13C]leucine) or unlabeled casein with free L-[1-13C]leucine. The use of the 13C label allowed for the direct comparison of leucine oxidation (Ox) and nonoxidative disposal (NOLD, an index of protein synthesis) between the two conditions [1]. The study found that when leucine was consumed as part of an intact protein (intrinsically labeled casein), leucine oxidation was significantly lower (19.3 vs. 24.9 μmol·kg⁻¹·30 min⁻¹) and NOLD was significantly higher (77 vs. 55.8 μmol·kg⁻¹·30 min⁻¹) compared to when it was consumed as a free amino acid mixture [1]. This 29% reduction in oxidation and 38% increase in NOLD are only quantifiable with a stable isotope tracer.

Protein Metabolism Nutritional Biochemistry Stable Isotope Tracer

Simultaneous Multi-Tracer Protocols Enabled by 13C1-Leucine

The use of [13C1]leucine, as opposed to uniformly labeled [13C6]leucine, is a key enabler of advanced multi-tracer protocols that can simultaneously assess multiple metabolic pathways or protein pools in a single experiment. In a landmark study, an overlapping infusion of six distinct isotopomers, including [13C1]leucine and [2H3]leucine, was used to measure the fractional synthesis rates (FSR) of various polypeptides of the intestinal enzyme lactase-phlorizin hydrolase (LPH) from a single tissue sample [1]. The study reported FSRs of 3.3 ± 1.1%/min, 17.4 ± 11%/min, and 0.089 ± 0.02%/min for the high-mannose, complex glycosylated, and mature brush-border LPH polypeptides, respectively [1]. This level of kinetic resolution would be impossible with a single tracer or with uniformly labeled isotopomers that lack the distinct mass signatures required for deconvolution.

Multi-Tracer Protocol Protein Kinetics In Vivo Modeling Isotopomer

Superior Tracer Reliability of 13C-Leucine Over 2H3-Leucine in Fed-State Studies

The choice of isotope label (13C vs. 2H) has a direct and quantifiable impact on the accuracy of amino acid kinetic measurements, particularly in the fed state. A study simultaneously infusing L-[2H3]leucine (intravenously) and L-[1-13C]leucine (intragastrically) demonstrated that the plasma enrichment of the intragastric 13C tracer (2.15 ± 0.14) was significantly lower than that of the intravenous 2H tracer (2.84 ± 0.09; P < 0.02) [1]. This 24% difference reflects the first-pass splanchnic uptake of dietary leucine, a critical physiological process that is accurately captured by the 13C tracer administered via the gut. The 2H tracer, being intravenous, bypasses this splanchnic metabolism. Furthermore, the 13C label on the carboxyl group is lost as 13CO2 upon oxidation, providing a direct, non-invasive breath test for leucine catabolism [2], a feature not shared by 2H-labeled tracers.

Splanchnic Metabolism Tracer Kinetics First-Pass Uptake

Optimal Application Scenarios for DL-Leucine (1-13C) Based on Quantitative Evidence


Quantitative Bioanalysis of Leucine in Complex Matrices for PK/PD and Clinical Studies

In regulated bioanalytical laboratories developing and validating LC-MS/MS methods for quantifying leucine in plasma, serum, or tissue samples, DL-Leucine (1-13C) is the preferred stable isotope-labeled internal standard (SIL-IS). Its use directly addresses FDA and EMA requirements for method accuracy (±15%) by correcting for matrix effects and variations in sample preparation and ionization [1]. The 13C label provides superior performance over 2H-labeled IS, which are prone to chromatographic separation and ion suppression artifacts [2]. This ensures robust, reproducible data for pharmacokinetic (PK) studies, toxicokinetic (TK) assessments, and clinical diagnostic assays where precise leucine quantification is required for monitoring metabolic disorders like Maple Syrup Urine Disease (MSUD).

In Vivo Tracer Studies of Whole-Body Protein Turnover and Amino Acid Requirements

For researchers conducting stable isotope infusion studies to assess whole-body protein synthesis, breakdown, and oxidation rates, DL-Leucine (1-13C) or its L-isomer counterpart is the gold-standard tracer. As demonstrated by the quantification of leucine oxidation and nonoxidative disposal rates under varying dietary conditions, this compound provides the quantitative resolution needed to determine amino acid requirements and evaluate the anabolic potential of different protein sources or nutritional interventions [3]. The established reference methods using L-[1-13C]leucine infusion are foundational to modern nutritional physiology and are applied in populations ranging from preterm infants to elderly adults to understand the regulation of protein metabolism by hormones, disease, and feeding [4].

Multi-Tracer Experimental Designs for Deconvolving Complex Protein Kinetics

In advanced experimental models where the kinetics of multiple protein pools or metabolic pathways must be measured simultaneously from a single biological sample, the 13C1-leucine isotopomer is essential. Its distinct mass shift (+1 Da), different from other isotopomers like [2H3]leucine (+3 Da) or [13C6]leucine (+6 Da), allows it to be one component in a panel of overlapping tracers [5]. This application is critical in fields such as gastroenterology (measuring synthesis rates of intestinal enzymes), oncology (tracking tumor protein metabolism), and muscle biology (distinguishing myofibrillar from sarcoplasmic protein synthesis). The use of [13C1]leucine in these multi-tracer protocols maximizes data yield from precious in vivo samples, reducing animal numbers and overall experimental costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-LEUCINE (1-13C)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.